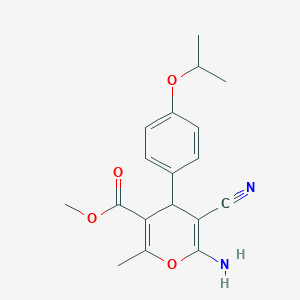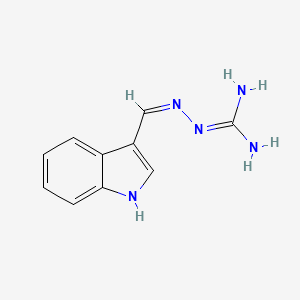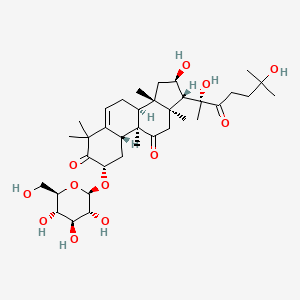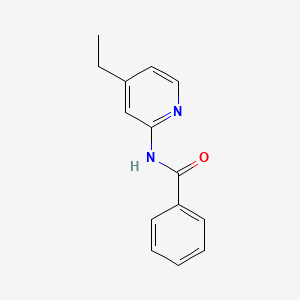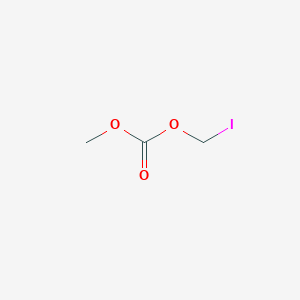
Iodomethyl methyl carbonate
Vue d'ensemble
Description
Iodomethyl methyl carbonate is an organic compound with the molecular formula C3H5IO3 and a molecular weight of 215.98 g/mol . It is also known by its IUPAC name, carbonic acid, iodomethyl methyl ester . This compound is characterized by the presence of an iodomethyl group attached to a methyl carbonate moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodomethyl methyl carbonate can be synthesized through the reaction of iodomethane with dimethyl carbonate in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methoxy group by the iodomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as iodomethane and dimethyl carbonate. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Iodomethyl methyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Potential reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield an N-alkylated amine, while reaction with an alcohol would produce an ether .
Applications De Recherche Scientifique
Iodomethyl methyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the iodomethyl group into various organic molecules.
Pharmaceutical Development: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of iodomethyl methyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group, leading to the substitution of the iodomethyl group . This reaction is facilitated by the presence of a base, which deprotonates the nucleophile, making it more reactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodomethane (Methyl Iodide): Similar in structure but lacks the carbonate group.
Dimethyl Carbonate: Contains two methoxy groups instead of an iodomethyl group.
Uniqueness
Iodomethyl methyl carbonate is unique due to the presence of both an iodomethyl group and a carbonate group, which imparts distinct reactivity and versatility in organic synthesis compared to its similar compounds .
Propriétés
IUPAC Name |
iodomethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYRBGSRNKUKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509409 | |
| Record name | Iodomethyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69862-08-4 | |
| Record name | Iodomethyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1659892.png)
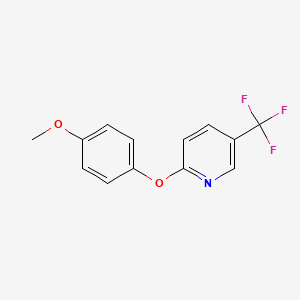
![3-[2-(4-benzylpiperazin-1-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B1659895.png)
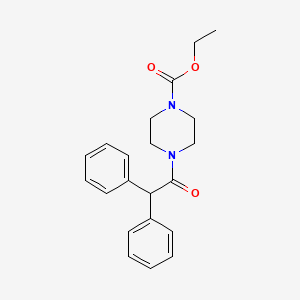
![5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1659897.png)
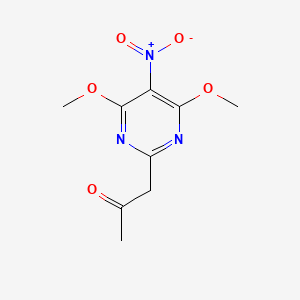
![ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B1659899.png)
![2-[Phenyl(phenylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659902.png)
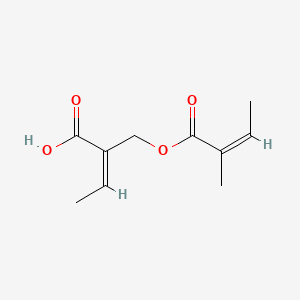
![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)
